molecular formula C7H5ClN2 B046695 2-Chloro-6-methylnicotinonitrile CAS No. 28900-10-9

2-Chloro-6-methylnicotinonitrile

Cat. No.: B046695
CAS No.: 28900-10-9
M. Wt: 152.58 g/mol
InChI Key: YSBNBAYNISAUIT-UHFFFAOYSA-N
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Description

2-Chloro-6-methylnicotinonitrile is an organic compound with the molecular formula C₇H₅ClN₂. It is a derivative of nicotinonitrile, featuring a chlorine atom and a methyl group attached to the pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Scientific Research Applications

2-Chloro-6-methylnicotinonitrile has several applications in scientific research:

Safety and Hazards

When handling 2-Chloro-6-methylnicotinonitrile, it’s important to wear personal protective equipment and ensure adequate ventilation. Avoid contact with eyes, skin, and clothing, and prevent ingestion and inhalation . The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, and precautionary statements include P280, P305, P338, P351 .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-6-methylnicotinonitrile can be synthesized through several methods. One common approach involves the reaction of 2-chloro-6-methylpyridine with cyanogen bromide in the presence of a base. The reaction typically occurs under mild conditions, yielding the desired product with high purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include steps such as distillation and recrystallization to ensure the compound’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-methylnicotinonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The nitrile group can be reduced to form amines

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted pyridines.

    Oxidation Reactions: Products include carboxylic acids and aldehydes.

    Reduction Reactions: Products include primary amines.

Mechanism of Action

The mechanism of action of 2-Chloro-6-methylnicotinonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4,6-dimethylnicotinonitrile
  • 2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile
  • 2-Chloro-4,5,6-trimethylnicotinonitrile

Uniqueness

2-Chloro-6-methylnicotinonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds .

Properties

IUPAC Name

2-chloro-6-methylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c1-5-2-3-6(4-9)7(8)10-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSBNBAYNISAUIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60334338
Record name 2-Chloro-6-methylnicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28900-10-9
Record name 2-Chloro-6-methylnicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-6-methylpyridine-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the rationale behind investigating 3-pyridinecarbonitriles as potential anti-breast cancer agents?

A1: While the provided abstracts do not delve into the specific rationale, previous research suggests that both 3-pyridinecarbonitriles and sulfonamide moieties have individually demonstrated potential anticancer activities. [, ] This study likely explores the synergistic effect of combining these moieties within a single molecule, hoping to enhance anti-breast cancer activity.

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